molecular formula C13H14N2O4 B5752227 7-[(dimethylamino)methyl]-4,6-dihydroxy-2-methyl-5,8-quinolinedione

7-[(dimethylamino)methyl]-4,6-dihydroxy-2-methyl-5,8-quinolinedione

Cat. No. B5752227
M. Wt: 262.26 g/mol
InChI Key: GESRPRRTNHKKER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-[(dimethylamino)methyl]-4,6-dihydroxy-2-methyl-5,8-quinolinedione, also known as DMQD, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DMQD has been extensively studied for its potential use in various fields, including medicinal chemistry, biochemistry, and materials science.

Mechanism of Action

The mechanism of action of 7-[(dimethylamino)methyl]-4,6-dihydroxy-2-methyl-5,8-quinolinedione is not fully understood. However, studies have shown that 7-[(dimethylamino)methyl]-4,6-dihydroxy-2-methyl-5,8-quinolinedione exhibits its anti-tumor activity by inducing apoptosis, a process of programmed cell death, in cancer cells. 7-[(dimethylamino)methyl]-4,6-dihydroxy-2-methyl-5,8-quinolinedione has also been shown to inhibit the activity of various enzymes, including tyrosinase, by chelating metal ions.
Biochemical and Physiological Effects:
7-[(dimethylamino)methyl]-4,6-dihydroxy-2-methyl-5,8-quinolinedione has been shown to exhibit potent anti-tumor activity against various cancer cell lines. 7-[(dimethylamino)methyl]-4,6-dihydroxy-2-methyl-5,8-quinolinedione has also been shown to inhibit the activity of various enzymes, including tyrosinase. In addition, 7-[(dimethylamino)methyl]-4,6-dihydroxy-2-methyl-5,8-quinolinedione has been studied for its potential use as a fluorescent probe for the detection of metal ions.

Advantages and Limitations for Lab Experiments

One of the advantages of using 7-[(dimethylamino)methyl]-4,6-dihydroxy-2-methyl-5,8-quinolinedione in lab experiments is its potent anti-tumor activity against various cancer cell lines. 7-[(dimethylamino)methyl]-4,6-dihydroxy-2-methyl-5,8-quinolinedione has also been shown to inhibit the activity of various enzymes, making it a useful tool for studying enzyme activity. However, one of the limitations of using 7-[(dimethylamino)methyl]-4,6-dihydroxy-2-methyl-5,8-quinolinedione in lab experiments is its potential toxicity, which may limit its use in vivo.

Future Directions

There are several future directions for 7-[(dimethylamino)methyl]-4,6-dihydroxy-2-methyl-5,8-quinolinedione research. One area of research is the development of 7-[(dimethylamino)methyl]-4,6-dihydroxy-2-methyl-5,8-quinolinedione derivatives with improved anti-tumor activity and reduced toxicity. Another area of research is the development of 7-[(dimethylamino)methyl]-4,6-dihydroxy-2-methyl-5,8-quinolinedione-based fluorescent probes for the detection of metal ions. 7-[(dimethylamino)methyl]-4,6-dihydroxy-2-methyl-5,8-quinolinedione may also be studied for its potential use in the treatment of neurodegenerative diseases and as an organic semiconductor in electronic devices.

Synthesis Methods

7-[(dimethylamino)methyl]-4,6-dihydroxy-2-methyl-5,8-quinolinedione can be synthesized using several methods, including the reaction of 2-hydroxy-3-methyl-1,4-naphthoquinone with formaldehyde and dimethylamine. Another method involves the reaction of 2-hydroxy-3-methyl-1,4-naphthoquinone with dimethylamine and formaldehyde in the presence of a catalyst. The resulting product is then purified using chromatography techniques.

Scientific Research Applications

7-[(dimethylamino)methyl]-4,6-dihydroxy-2-methyl-5,8-quinolinedione has been extensively studied for its potential use in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 7-[(dimethylamino)methyl]-4,6-dihydroxy-2-methyl-5,8-quinolinedione has been shown to exhibit potent anti-tumor activity against various cancer cell lines, including breast, lung, and colon cancer. 7-[(dimethylamino)methyl]-4,6-dihydroxy-2-methyl-5,8-quinolinedione has also been studied for its potential use as an anti-inflammatory agent and for the treatment of neurodegenerative diseases.
In biochemistry, 7-[(dimethylamino)methyl]-4,6-dihydroxy-2-methyl-5,8-quinolinedione has been shown to inhibit the activity of various enzymes, including tyrosinase, an important enzyme involved in melanin synthesis. 7-[(dimethylamino)methyl]-4,6-dihydroxy-2-methyl-5,8-quinolinedione has also been studied for its potential use as a fluorescent probe for the detection of metal ions, such as copper and iron.
In materials science, 7-[(dimethylamino)methyl]-4,6-dihydroxy-2-methyl-5,8-quinolinedione has been studied for its potential use as an organic semiconductor in electronic devices, such as solar cells and transistors.

properties

IUPAC Name

7-[(dimethylamino)methyl]-8-hydroxy-2-methyl-1H-quinoline-4,5,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c1-6-4-8(16)9-10(14-6)11(17)7(5-15(2)3)12(18)13(9)19/h4,17H,5H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GESRPRRTNHKKER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(N1)C(=C(C(=O)C2=O)CN(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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